molecular formula C21H17FN2O3S B11342627 N-benzyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-benzyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11342627
M. Wt: 396.4 g/mol
InChI Key: GUOHDWPXJFOKPX-UHFFFAOYSA-N
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Description

N-benzyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a fluorine atom, and a dibenzo thiazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the dibenzo thiazine core: This step involves the cyclization of appropriate precursors under specific conditions to form the dibenzo thiazine core.

    Introduction of the fluorine atom: The fluorine atom is introduced through a fluorination reaction using suitable fluorinating agents.

    Attachment of the benzyl group: The benzyl group is attached via a benzylation reaction, often using benzyl halides in the presence of a base.

    Formation of the acetamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base for benzylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-benzyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is unique due to its specific structural features, such as the presence of a benzyl group and a fluorine atom, which can impart distinct chemical and biological properties. These features may enhance its reactivity, stability, and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C21H17FN2O3S

Molecular Weight

396.4 g/mol

IUPAC Name

N-benzyl-2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C21H17FN2O3S/c22-16-10-11-19-18(12-16)17-8-4-5-9-20(17)28(26,27)24(19)14-21(25)23-13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,23,25)

InChI Key

GUOHDWPXJFOKPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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